molecular formula C14H10N4O8 B2759904 4-nitrophenyl N-(2,4-dinitrophenyl)glycinate CAS No. 1983695-12-0

4-nitrophenyl N-(2,4-dinitrophenyl)glycinate

Cat. No.: B2759904
CAS No.: 1983695-12-0
M. Wt: 362.254
InChI Key: NIRWENBLCOOVPC-UHFFFAOYSA-N
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Description

4-nitrophenyl N-(2,4-dinitrophenyl)glycinate is a complex organic compound with the molecular formula C14H10N4O8 It is characterized by the presence of nitro groups attached to phenyl rings and a glycine moiety

Safety and Hazards

The safety data sheet for N-(2,4-dinitrophenyl)glycine, a related compound, advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrophenyl N-(2,4-dinitrophenyl)glycinate typically involves the reaction of 4-nitrophenol with N-(2,4-dinitrophenyl)glycine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-nitrophenyl N-(2,4-dinitrophenyl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products

Mechanism of Action

The mechanism of action of 4-nitrophenyl N-(2,4-dinitrophenyl)glycinate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the phenyl rings can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dinitrophenyl)glycine
  • 4-nitrophenyl glycine
  • 2,4-dinitrophenyl glycine

Uniqueness

4-nitrophenyl N-(2,4-dinitrophenyl)glycinate is unique due to the presence of both 4-nitrophenyl and 2,4-dinitrophenyl groups. This dual substitution imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in multiple types of chemical reactions. Additionally, the compound’s structure allows for diverse applications in various fields of research .

Properties

IUPAC Name

(4-nitrophenyl) 2-(2,4-dinitroanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O8/c19-14(26-11-4-1-9(2-5-11)16(20)21)8-15-12-6-3-10(17(22)23)7-13(12)18(24)25/h1-7,15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRWENBLCOOVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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